molecular formula C14H10BrClO2 B2645354 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde CAS No. 667437-87-8

2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde

Cat. No.: B2645354
CAS No.: 667437-87-8
M. Wt: 325.59
InChI Key: DWWGUKXEGWKCRU-UHFFFAOYSA-N
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Scientific Research Applications

2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde is utilized in several scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde typically involves the reaction of 3-bromobenzyl alcohol with 5-chlorosalicylaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol reacts with the aldehyde to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid

    Reduction: 2-[(3-Bromobenzyl)oxy]-5-chlorobenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]-5-chlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWGUKXEGWKCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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